6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide
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Overview
Description
6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is a chemical compound with the molecular formula C7H4FNO3S and a molecular weight of 201.17 g/mol. This compound has a unique chemical structure that has garnered significant interest from researchers worldwide
Preparation Methods
The synthesis of 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide typically involves several steps. One common synthetic route includes the reaction of fluorinated benzene derivatives with oxathiazine intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide can be compared with similar compounds such as:
Benzo[e][1,2,3]oxathiazine 2,2-dioxide: Lacks the fluorine atom, which may affect its reactivity and applications.
Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Methylbenzo[e][1,2,3]oxathiazine 2,2-dioxide: Has a methyl group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
6-fluoro-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBCXDOUNURFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=NS(=O)(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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